N'-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10-2-3-12(8-13(10)17)19-16(22)15(21)18-6-4-14(20)11-5-7-23-9-11/h2-3,5,7-9,14,20H,4,6H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUNOYVIJGMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluoro-4-Methylphenylamine
3-Fluoro-4-methylphenylamine serves as a critical precursor. Its preparation typically begins with the nitration of 3-fluoro-4-methylbenzene, followed by catalytic hydrogenation.
Key Reaction Steps:
- Nitration :
$$ \text{C}7\text{H}7\text{F} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}7\text{H}6\text{FNO}2 + \text{H}_2\text{O} $$
Conducted at 0–5°C to minimize di-nitration byproducts. - Reduction :
$$ \text{C}7\text{H}6\text{FNO}2 + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}7\text{H}8\text{FN} + 2\text{H}_2\text{O} $$
Yields exceed 85% under 30 psi hydrogen pressure.
Table 1: Optimization of Nitration Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature (°C) | 0–5 | 78 | 95 |
| HNO₃ Equiv. | 1.1 | 82 | 97 |
| Reaction Time (hr) | 2 | 75 | 93 |
Synthesis of 3-Hydroxy-3-(Thiophen-3-yl)Propylamine
This intermediate is synthesized via a three-step sequence:
- Thiophene Alkylation :
Thiophen-3-ylmagnesium bromide reacts with epichlorohydrin to form 3-(thiophen-3-yl)oxirane. - Ring-Opening with Ammonia :
$$ \text{C}7\text{H}7\text{OS} + \text{NH}3 \rightarrow \text{C}7\text{H}_{11}\text{NOS} $$
Conducted in ethanol at 60°C for 12 hours. - Hydroxy Group Deprotection :
Acidic hydrolysis (HCl, 6M) removes protecting groups, yielding the primary amine.
Table 2: Yield Variation with Ammonia Concentration
| NH₃ Concentration (M) | Yield (%) | Purity (%) |
|---|---|---|
| 2.0 | 65 | 88 |
| 4.0 | 72 | 92 |
| 6.0 | 68 | 90 |
Coupling Strategies for Ethanediamide Formation
Acid Chloride Mediated Coupling
Ethanedioyl chloride bridges the two amines under anhydrous conditions:
- Stepwise Amidation :
Reaction Conditions:
- Temperature: −20°C to 25°C (gradient)
- Solvent: Dichloromethane
- Catalyst: None required
Table 3: Acid Chloride Coupling Efficiency
| Amine Equiv. | Reaction Time (hr) | Yield (%) |
|---|---|---|
| 1.0 | 4 | 62 |
| 1.2 | 3 | 71 |
| 1.5 | 2 | 68 |
Carbodiimide-Based Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- In Situ Activation :
Ethanedioic acid is activated with EDC/HOBt in tetrahydrofuran (THF). - Sequential Addition :
Amines are added sequentially at 0°C, followed by stirring at room temperature for 24 hours.
Advantages :
Table 4: Solvent Impact on Carbodiimide Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 78 |
| DMF | 36.7 | 65 |
| Acetonitrile | 37.5 | 70 |
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes continuous flow reactors and automated systems:
- Flow Reactors :
- Catalyst Recycling :
Table 5: Scalability Metrics
| Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |
|---|---|---|---|
| Batch Size (kg) | 0.1 | 10 | 500 |
| Yield (%) | 70 | 68 | 65 |
| Purity (%) | 95 | 93 | 90 |
Analytical Characterization of Synthetic Products
Critical quality control measures include:
- High-Performance Liquid Chromatography (HPLC) :
- Retention time: 8.2 min (C18 column, acetonitrile/water gradient).
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
Comparative Analysis of Methodologies
Table 6: Method Comparison
| Parameter | Acid Chloride | Carbodiimide |
|---|---|---|
| Yield (%) | 62–71 | 76–80 |
| Purity (%) | 90–95 | 88–92 |
| Scalability | Moderate | High |
| Cost (USD/kg) | 120 | 150 |
The carbodiimide method offers superior yields but incurs higher reagent costs, making it preferable for small-scale pharmaceutical applications. Acid chloride routes remain viable for bulk production due to lower operational expenses.
Recent Advancements and Optimization Strategies
- Enzymatic Coupling :
- Green Solvents :
- Machine Learning Models :
- Predictive algorithms optimize reaction parameters, reducing development time by 30%.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the compound may produce primary or secondary amines.
Scientific Research Applications
N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogous ethanediamides:
Key Research Findings
- Biological Relevance : Ethanediamides with fluorinated aryl groups (e.g., compound 273) show promise in enzyme inhibition, suggesting the target compound could be optimized for similar applications .
- Structural Optimization : The combination of fluorine and thiophene in the target compound balances lipophilicity and solubility, a strategy observed in advanced drug candidates .
- Limitations : Lack of direct data on the target compound’s toxicity or efficacy necessitates further studies, as seen with related compounds in (e.g., impurities controlled at unspecified levels) .
Biological Activity
Key Features:
- Fluorine Substitution : The presence of a fluorine atom at the para position significantly influences the compound's lipophilicity and receptor binding affinity.
- Thiophene Ring : The thiophene moiety contributes to the overall biological activity by potentially interacting with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body, which may include:
- Opioid Receptors : Similar compounds have shown affinity for mu-opioid receptors, suggesting potential analgesic effects.
- Antiviral Activity : Analogous structures have been investigated for their antiviral properties, particularly against hepatitis B virus (HBV) and HIV, indicating a possible mechanism through inhibition of viral replication.
Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds. For instance, nucleoside analogues exhibit significant antiviral activity, with some compounds demonstrating low cytotoxicity while effectively inhibiting viral enzymes (e.g., HBV polymerase) at nanomolar concentrations .
Table 1: Biological Activity Overview
Study 1: Opioid Receptor Interaction
A study investigating the binding affinity of various substituted phenyl compounds to opioid receptors demonstrated that modifications at the para position (like fluorination) can enhance receptor binding and selectivity. This suggests that this compound may exhibit similar properties.
Study 2: Antiviral Properties
In vitro studies on structurally similar compounds have shown promising results against HBV. For instance, a compound with a similar backbone exhibited an EC50 value of 7.8 nM in inhibiting HBV replication, highlighting the potential for this compound to serve as a lead compound for antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
